molecular formula C38H52N2O14 B607518 Fmoc-PEG8-NHS ester CAS No. 1334170-03-4

Fmoc-PEG8-NHS ester

Cat. No. B607518
CAS RN: 1334170-03-4
M. Wt: 760.83
InChI Key: AMSAHSNOOQLQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-PEG8-NHS ester is a PEG linker containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .


Synthesis Analysis

Fmoc-PEG8-NHS ester is a high-quality, bifunctional crosslinking reagent widely utilized in pharmaceutical research and development . This versatile compound features two distinct functional groups: an Fmoc (9-fluorenylmethoxycarbonyl) group at one end and an NHS (N-hydroxysuccinimide) ester at the other .


Molecular Structure Analysis

The molecular formula of Fmoc-PEG8-NHS ester is C38H52N2O14 . It has a molecular weight of 760.8 g/mol .


Chemical Reactions Analysis

The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

Fmoc-PEG8-NHS ester is a colorless to light yellow liquid . It is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .

Scientific Research Applications

Protein Labeling

Fmoc-PEG8-NHS ester: is widely used in the labeling of proteins. The NHS ester group reacts specifically with primary amines (-NH2) found in the side chains of lysine residues or the N-termini of proteins, forming stable amide bonds . This reaction is pivotal for creating labeled proteins for subsequent detection or purification in biochemical assays.

Drug Delivery Systems

The hydrophilic nature of the PEG spacer in Fmoc-PEG8-NHS ester makes it an excellent choice for developing drug delivery systems . By increasing the water solubility of hydrophobic drugs, it enhances their bioavailability and circulation time in the body, which is crucial for effective therapeutic action.

Bioconjugation Techniques

Fmoc-PEG8-NHS ester: serves as a versatile linker in bioconjugation techniques . It allows for the attachment of various functional groups to biomolecules, which is essential for creating conjugates used in diagnostic assays, targeted therapy, and biomedical research.

Nanotechnology

In nanotechnology, Fmoc-PEG8-NHS ester is utilized to modify the surface of nanoparticles . This modification can improve the stability and biocompatibility of nanoparticles, making them suitable for medical imaging, drug delivery, and as probes in biological systems.

Cell Culture

This compound is also instrumental in cell culture applications . It can be used to modify culture surfaces to enhance cell attachment and growth, or to conjugate peptides that influence cell behavior, which is beneficial for tissue engineering and regenerative medicine.

Synthesis of Graft Polymers

Fmoc-PEG8-NHS ester: is used in the synthesis of graft polymers . These polymers have a backbone with side chains (or grafts) that can be tailored for specific functions, such as creating responsive materials or scaffolds for tissue engineering.

Mechanism of Action

Fmoc-PEG8-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

Fmoc-PEG8-NHS ester is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Personal protective equipment such as NIOSH/MSHA-approved respirator, chemical-resistant rubber gloves, and chemical safety goggles should be used .

Future Directions

Fmoc-PEG8-NHS ester is particularly useful in the development of drug delivery systems, bioconjugation techniques, and targeted therapeutics . Its use in the synthesis of PROTACs represents a promising direction for future research .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N2O14/c41-35-9-10-36(42)40(35)54-37(43)11-13-45-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-46-14-12-39-38(44)53-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,39,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSAHSNOOQLQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-PEG8-NHS ester

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